molecular formula C8H8N2O B1431435 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1190313-01-9

6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B1431435
CAS No.: 1190313-01-9
M. Wt: 148.16 g/mol
InChI Key: VPAFZJPLGNWYGP-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Biochemical Analysis

Biochemical Properties

6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are primarily through binding to the tyrosine kinase domain of the receptors, leading to inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, particularly breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of FGFRs, leading to inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s inhibitory effect on FGFRs results in reduced cell proliferation, increased apoptosis, and decreased cell migration and invasion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . The therapeutic window for the compound is thus an important consideration for its potential clinical application .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall pharmacological effects of the compound . The interaction with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic stability and clearance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its ability to cross cell membranes and accumulate in target tissues is crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound does not appear to localize significantly within the nucleus or other organelles . This localization is consistent with its role as a kinase inhibitor, targeting cytoplasmic signaling pathways .

Preparation Methods

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can be compared with other similar compounds in the pyrrolopyridine family, such as:

    1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms and substituents. It is also studied for its biological activities and potential therapeutic applications.

    6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: This derivative has a chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAFZJPLGNWYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225045
Record name 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-01-9
Record name 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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